molecular formula C15H17N5 B1439406 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204297-06-2

7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1439406
CAS No.: 1204297-06-2
M. Wt: 267.33 g/mol
InChI Key: UQJJJQQLNRHBDY-UHFFFAOYSA-N
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Description

7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a hydrazino group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrazolo[1,5-a]pyrimidine precursors. One common method includes the reaction of 2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects is primarily through the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The compound’s hydrazino group plays a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, used in enzyme inhibition studies.

Uniqueness: 7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its specific hydrazino substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

IUPAC Name

[2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-9-6-4-5-7-12(9)14-11(3)19-20-13(18-16)8-10(2)17-15(14)20/h4-8,18H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJJJQQLNRHBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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